molecular formula C21H20Cl2N2O3S B15105382 3,4-Dichloro-2-methoxy-1-[(4-naphthylpiperazinyl)sulfonyl]benzene

3,4-Dichloro-2-methoxy-1-[(4-naphthylpiperazinyl)sulfonyl]benzene

Cat. No.: B15105382
M. Wt: 451.4 g/mol
InChI Key: SKRJXWVQPYRKNX-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methoxy-1-[(4-naphthylpiperazinyl)sulfonyl]benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with chlorine, methoxy, and sulfonyl groups, as well as a naphthylpiperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-methoxy-1-[(4-naphthylpiperazinyl)sulfonyl]benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-methoxy-1-[(4-naphthylpiperazinyl)sulfonyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-methoxy-1-[(4-naphthylpiperazinyl)sulfonyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-2-methoxy-1-[(4-naphthylpiperazinyl)sulfonyl]benzene is unique due to the presence of the naphthylpiperazinyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C21H20Cl2N2O3S

Molecular Weight

451.4 g/mol

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-naphthalen-1-ylpiperazine

InChI

InChI=1S/C21H20Cl2N2O3S/c1-28-21-19(10-9-17(22)20(21)23)29(26,27)25-13-11-24(12-14-25)18-8-4-6-15-5-2-3-7-16(15)18/h2-10H,11-14H2,1H3

InChI Key

SKRJXWVQPYRKNX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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